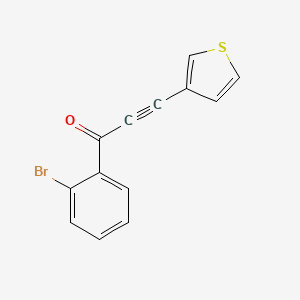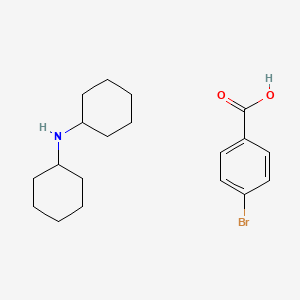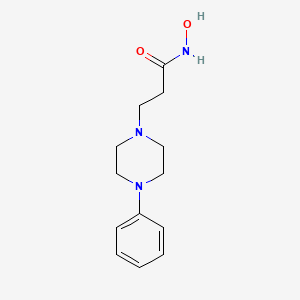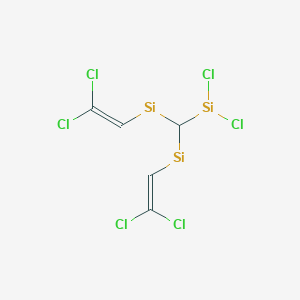
1-(2-Bromophenyl)-3-(thiophen-3-yl)prop-2-yn-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromophenyl)-3-(thiophen-3-yl)prop-2-yn-1-one is an organic compound that features a bromophenyl group and a thiophenyl group connected by a propynone linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromophenyl)-3-(thiophen-3-yl)prop-2-yn-1-one typically involves the coupling of a 2-bromophenyl acetylene with a thiophen-3-yl ketone. Common synthetic routes may include:
Sonogashira Coupling: This method involves the reaction of 2-bromophenyl acetylene with thiophen-3-yl ketone in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.
Heck Reaction: Another possible route is the Heck reaction, where the 2-bromophenyl acetylene is coupled with thiophen-3-yl ketone using a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromophenyl)-3-(thiophen-3-yl)prop-2-yn-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Exploration as a precursor for pharmaceutical compounds.
Industry: Possible applications in materials science, such as the development of organic semiconductors.
Mechanism of Action
The mechanism of action of 1-(2-Bromophenyl)-3-(thiophen-3-yl)prop-2-yn-1-one would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chlorophenyl)-3-(thiophen-3-yl)prop-2-yn-1-one: Similar structure with a chlorine atom instead of bromine.
1-(2-Bromophenyl)-3-(furan-3-yl)prop-2-yn-1-one: Similar structure with a furan ring instead of a thiophene ring.
Properties
Molecular Formula |
C13H7BrOS |
|---|---|
Molecular Weight |
291.16 g/mol |
IUPAC Name |
1-(2-bromophenyl)-3-thiophen-3-ylprop-2-yn-1-one |
InChI |
InChI=1S/C13H7BrOS/c14-12-4-2-1-3-11(12)13(15)6-5-10-7-8-16-9-10/h1-4,7-9H |
InChI Key |
YUHKJQXWIHORDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C#CC2=CSC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2,3-Tris[4-(bromomethyl)phenyl]benzene](/img/structure/B12526130.png)


![Benzonitrile, 4-[(1-methylpropyl)propylamino]-2-nitro-](/img/structure/B12526153.png)
![5-bromo-2-[5-[5-bromo-3-[(2S)-2-methylbutyl]thiophen-2-yl]thiophen-2-yl]-3-[(2S)-2-methylbutyl]thiophene](/img/structure/B12526154.png)
![3-[2-(4-Butylcyclohexyl)ethyl]-7-ethoxy-1,2,8-trifluoronaphthalene](/img/structure/B12526155.png)


![N-[2,5-Bis(phenylethynyl)phenyl]-1,1-diphenylmethanimine](/img/structure/B12526181.png)

![N-[3-(Benzyloxy)propyl]-N-methylnitrous amide](/img/structure/B12526193.png)
![1H-Imidazole, 4-chloro-2-[(2,5-difluorophenyl)methyl]-5-phenyl-](/img/structure/B12526197.png)
![6-{[(2R)-2-Amino-3-methoxy-3-oxopropyl]sulfanyl}hexanoic acid](/img/structure/B12526209.png)
![1,1'-{7-[(But-2-yn-1-yl)oxy]hepta-1,3-diene-6,6-diyl}dibenzene](/img/structure/B12526216.png)
